3-Amino-4-(4-methoxyphenyl)-N-phenyl-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide
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Overview
Description
3-Amino-4-(4-methoxyphenyl)-N-phenyl-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide is a heterocyclic compound that belongs to the thieno[2,3-b]pyridine family
Preparation Methods
The synthesis of 3-Amino-4-(4-methoxyphenyl)-N-phenyl-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step reactions. One common method involves the Thorpe-Ziegler reaction, which starts with 3-cyanopyridine-2(1H)-thiones . The synthetic route includes the following steps:
Formation of the thieno[2,3-b]pyridine core: This is achieved by reacting 3-cyanopyridine-2(1H)-thiones with appropriate aryl aldehydes or ketones in the presence of a base.
Amination: The resulting intermediate is then subjected to amination to introduce the amino group at the 3-position.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
3-Amino-4-(4-methoxyphenyl)-N-phenyl-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or sulfoxides.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Cyclization: It can participate in cyclization reactions to form polycyclic systems with potential biological activity.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts like palladium for coupling reactions. Major products formed from these reactions include various substituted thieno[2,3-b]pyridine derivatives with potential pharmacological properties.
Scientific Research Applications
3-Amino-4-(4-methoxyphenyl)-N-phenyl-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antioxidant, and anticancer agent. Its derivatives have shown activity against various bacterial and fungal strains.
Materials Science: The compound exhibits fluorescent properties, making it useful in the development of fluorescent probes and materials for imaging applications.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving oxidative stress and free radical scavenging.
Mechanism of Action
The mechanism of action of 3-Amino-4-(4-methoxyphenyl)-N-phenyl-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and reactive oxygen species, thereby preventing oxidative damage .
Comparison with Similar Compounds
Similar compounds to 3-Amino-4-(4-methoxyphenyl)-N-phenyl-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide include:
- 3-Amino-4-phenyl-6-p-tolyl-thieno[2,3-b]pyridine-2-carboxamide
- 3-Amino-6-p-tolyl-thieno[2,3-b]pyridine-2-carboxylic acid (4-bromo-phenyl)-amide
These compounds share the thieno[2,3-b]pyridine core but differ in their substituents, which can significantly impact their biological activity and applications
Properties
Molecular Formula |
C28H23N3O2S |
---|---|
Molecular Weight |
465.6 g/mol |
IUPAC Name |
3-amino-4-(4-methoxyphenyl)-6-(4-methylphenyl)-N-phenylthieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C28H23N3O2S/c1-17-8-10-19(11-9-17)23-16-22(18-12-14-21(33-2)15-13-18)24-25(29)26(34-28(24)31-23)27(32)30-20-6-4-3-5-7-20/h3-16H,29H2,1-2H3,(H,30,32) |
InChI Key |
RIWITOZOFOZFSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C(=C2)C4=CC=C(C=C4)OC)C(=C(S3)C(=O)NC5=CC=CC=C5)N |
Origin of Product |
United States |
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